3-羟基-2-甲基丙酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

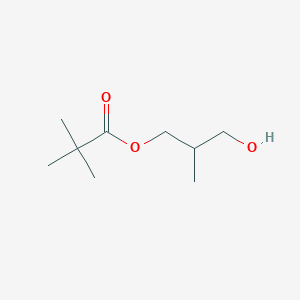

3-Hydroxy-2-methylpropyl pivalate is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It is commonly used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-methylpropyl pivalate consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . Unfortunately, the specific structural details are not provided in the search results.Physical and Chemical Properties Analysis

3-Hydroxy-2-methylpropyl pivalate has a predicted density of 0.976±0.06 g/cm3 and a predicted boiling point of 198.7±13.0 °C . The melting point and flash point are not available .科学研究应用

发光传感器

该化合物用于合成四核镧系簇,显示出作为多响应发光传感器的潜力。这些簇对检测 Fe3+、CrO42−、Cr2O72− 和 4-硝基苯胺等物质表现出高灵敏度和选择性(秦等人,2018 年)RSC Advances。

环境和化学应用

生物降解

对某些细菌中叔丁酸酯等季碳化合物生物降解的研究揭示了这些持久性环境化合物的分解情况。降解过程涉及活化成叔丁酰辅酶 A,随后碳骨架重排成异戊酰辅酶 A(Jacoby 等人,2022 年)Environmental microbiology。

化学合成和反应

该化合物通过还原性 C(sp3)-O 键断裂,有助于区域选择性地制备 3-苯基炔丙基硅烷和 3-苯烯丙基硅烷,表明其在化学合成过程中的用途(张等人,2021 年)Organic letters。

磁性和材料科学应用

磁性及合成

该化合物有助于合成具有特定磁性的椅形镧系簇。这些簇表现出显着的磁性行为,在磁性材料中具有潜在应用(莫等人,2019 年)Journal of Cluster Science。

材料合成

它被用作 TiO2 溶胶-凝胶合成中的模板,产生介孔纳米颗粒。这些材料在污染物的降解中表现出更高的效率,表明在环境净化中的应用(Bakre 和 Tilve,2018 年)Journal of Physics and Chemistry of Solids。

光致发光和有机电子学

在稠合喹啉的合成中,该化合物作为关键组分,影响最终材料的光致发光特性。这对用于有机发光二极管和钙钛矿太阳能电池的材料开发具有影响(李等人,2018 年)Journal of the American Chemical Society。

作用机制

Target of Action

3-Hydroxy-2-methylpropyl pivalate is a type of pivalate prodrug . Pivalate prodrugs have been developed to improve the bioavailability of therapeutic candidates Pivalate prodrugs are known to interact with various enzymes found in the blood and several organs, including the intestine and liver .

Mode of Action

The mode of action of 3-Hydroxy-2-methylpropyl pivalate involves the liberation of pivalate (trimethylacetic acid) after hydrolysis . This process improves the lipophilicity of the compound, allowing it to cross lipid biomembranes more readily . The ester is then hydrolyzed to form the desired bioactive molecule and pivalate . Hydrolysis is catalyzed by a spectrum of enzymes found in the blood and several organs .

Biochemical Pathways

Pivalate can be activated to a coenzyme A thioester in cells . In humans, formation and urinary excretion of pivaloylcarnitine generated from pivaloyl-CoA is the major route of pivalate elimination .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy-2-methylpropyl pivalate involve the metabolism of pivalate. Pivalate is metabolized by enzyme systems and pathways intended to oxidize the broad spectrum of organic acids generated during intermediary metabolism . The accumulation of pivalate derivatives has the potential to disrupt cellular metabolism .

Result of Action

The molecular and cellular effects of 3-Hydroxy-2-methylpropyl pivalate’s action involve the potential disruption of cellular metabolism due to the accumulation of pivalate derivatives . This can lead to clinically relevant consequences .

Action Environment

The action of 3-Hydroxy-2-methylpropyl pivalate can be influenced by environmental factors. For instance, the use of pivalate prodrugs for short periods of time is unlikely to result in clinically significant carnitine depletion . Long-term treatment with substantial doses of pivalate prodrugs may require administration of carnitine supplementation to avoid carnitine depletion .

属性

IUPAC Name |

(3-hydroxy-2-methylpropyl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-7(5-10)6-12-8(11)9(2,3)4/h7,10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVACGRAEIGECNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)COC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one](/img/structure/B2906568.png)

![N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906569.png)

![(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/no-structure.png)

![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2906579.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2906582.png)

![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)